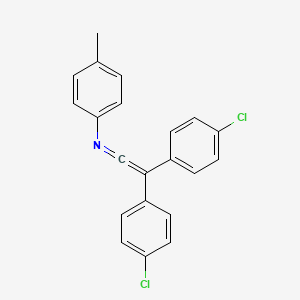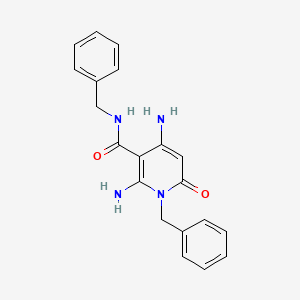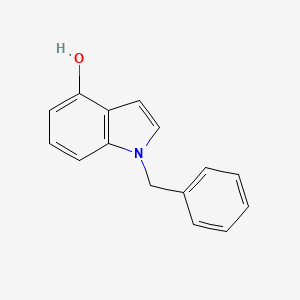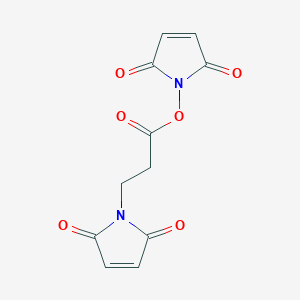
3-Maleimidopropionic acid maleimido ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoate is an organic compound known for its unique structural properties. It is a derivative of maleimide, featuring two maleimide groups connected by a propanoate linker. This compound is often used in various chemical and biological applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoate typically involves the reaction of maleic anhydride with appropriate amines or alcohols under controlled conditions. One common method includes the reaction of maleic anhydride with 3-aminopropanoic acid, followed by cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using maleic anhydride and suitable reactants in the presence of catalysts to enhance yield and purity. The reaction conditions are optimized to ensure efficient conversion and minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield maleic acid derivatives, while substitution reactions can produce a variety of functionalized maleimides .
Aplicaciones Científicas De Investigación
2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, due to its ability to form stable covalent bonds with thiol groups.
Medicine: Investigated for its potential in drug delivery systems and as a component in therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoate involves its reactivity with thiol groups in biomolecules. The maleimide groups in the compound react with thiols to form stable thioether bonds, which are crucial in various biochemical processes. This reactivity makes it a valuable tool in bioconjugation and drug delivery .
Comparación Con Compuestos Similares
Similar Compounds
N-Maleoylglycine: Another maleimide derivative with similar reactivity but different structural properties.
N-Maleoyl-β-alanine: Similar in structure but with a different linker, affecting its reactivity and applications.
Uniqueness
2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoate is unique due to its dual maleimide groups, which enhance its reactivity and versatility in various chemical and biological applications. Its ability to form stable covalent bonds with thiols makes it particularly valuable in bioconjugation and therapeutic applications .
Propiedades
Fórmula molecular |
C11H8N2O6 |
|---|---|
Peso molecular |
264.19 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrol-1-yl) 3-(2,5-dioxopyrrol-1-yl)propanoate |
InChI |
InChI=1S/C11H8N2O6/c14-7-1-2-8(15)12(7)6-5-11(18)19-13-9(16)3-4-10(13)17/h1-4H,5-6H2 |
Clave InChI |
FDGFZBNFVGLEBE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)N(C1=O)CCC(=O)ON2C(=O)C=CC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


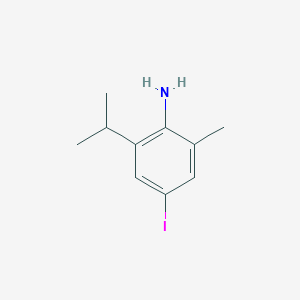
![4,4'-[Piperazine-1,4-diylbis(azanylylidenemethanylylidene)]bis(N,N-diethylaniline)](/img/structure/B13989383.png)
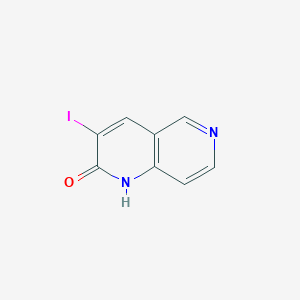
![2,2'-(3,3'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)di(2-azaspiro[4.5]decane-1,3-dione)](/img/structure/B13989391.png)

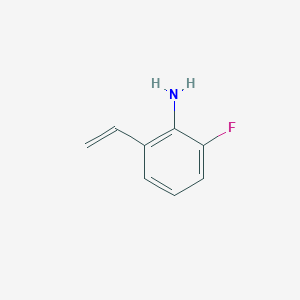

![1-[4-(1-Acetylpyridin-4-ylidene)pyridin-1-yl]ethanone](/img/structure/B13989419.png)


